molecular formula C16H9ClN2O6 B3695612 4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid CAS No. 6354-28-5

4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B3695612
CAS No.: 6354-28-5
M. Wt: 360.70 g/mol
InChI Key: AGCGOBFROXOLJI-UHFFFAOYSA-N
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Description

4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a furan ring, and a trioxotetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trioxotetrahydropyrimidine moiety: This step involves the condensation of urea or its derivatives with aldehydes or ketones in the presence of a catalyst.

    Chlorination of the benzoic acid: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The trioxotetrahydropyrimidine moiety can be reduced to form tetrahydropyrimidines.

    Substitution: The chloro group on the benzoic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of tetrahydropyrimidines.

    Substitution: Formation of amides, thioethers, or other substituted benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid: shares similarities with other chloro-substituted benzoic acids, furan derivatives, and trioxotetrahydropyrimidine compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and potential applications that are not commonly found in other compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-3-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O6/c17-11-3-1-7(15(22)23)5-9(11)12-4-2-8(25-12)6-10-13(20)18-16(24)19-14(10)21/h1-6H,(H,22,23)(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCGOBFROXOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361925
Record name STK623003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6354-28-5
Record name STK623003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Reactant of Route 6
4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

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